molecular formula C18H16N4O4S B2761788 N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921563-54-4

N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2761788
CAS No.: 921563-54-4
M. Wt: 384.41
InChI Key: HPEGAZBJTNSQBP-UHFFFAOYSA-N
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Description

N-(4-{[(3-Acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamide group and a 3-acetamidophenylcarbamoylmethyl side chain. The acetamido group on the phenyl ring may enhance solubility and bioavailability compared to simpler aromatic substituents.

Properties

IUPAC Name

N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11(23)19-12-4-2-5-13(8-12)20-16(24)9-14-10-27-18(21-14)22-17(25)15-6-3-7-26-15/h2-8,10H,9H2,1H3,(H,19,23)(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEGAZBJTNSQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be introduced via an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under acidic conditions.

    Final Coupling: The final step involves coupling the thiazole and furan rings with the acetamidophenyl group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activities.

    Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Pharmaceutical Development: The compound can be investigated for its therapeutic potential in treating various diseases or conditions.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a class of thiazole-furan hybrids, which are often explored for their bioactivity. Below is a comparative analysis of structurally related compounds based on evidence:

Table 1: Comparison of Structural Analogues
Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Structural Differences vs. Target Compound
N-(4-{[(3-Acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide C₁₉H₁₇N₃O₄S ~399.4 (calc.) Acetamidophenyl, thiazole, furan carboxamide Reference compound
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.4 Methoxybenzyl, thiazole, furan carboxamide Methoxybenzyl substituent vs. acetamidophenyl
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) C₁₃H₁₃N₃O₃ 275.3 Hydrazinyl, phenyl, furan carboxamide Furan-3-carboxamide vs. furan-2-carboxamide
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide C₁₅H₁₁N₃O₄S 329.3 Nitrophenyl, methyl-thiazole Nitrophenyl substituent; methyl-thiazole core
Tubulysin analog 17g C₃₄H₄₄F₃N₅O₅S ~724.8 (calc.) Piperidinyl, trifluoroethyl, thiazole Complex peptide-like backbone; fluorinated groups

Biological Activity

N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S and a molecular weight of approximately 374.48 g/mol. It features a thiazole ring, a furan moiety, and an acetamidophenyl group, which are crucial for its biological properties. The unique combination of these structural components enhances its activity compared to other thiazole derivatives.

Property Value
Molecular FormulaC18H18N4O4SC_{18}H_{18}N_{4}O_{4}S
Molecular Weight374.48 g/mol
Structural ComponentsThiazole, Furan, Acetamidophenyl

Antibacterial Activity

This compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that compounds with thiazole rings often exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Antifungal Activity

The compound also demonstrates antifungal effects, particularly against strains such as Candida albicans. The mechanism appears to involve the inhibition of fungal cell wall synthesis, leading to cell lysis.

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. Such activity is valuable in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival. The compound's IC50 values against various cancer cell lines are comparable to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal survival.
  • Receptor Interaction : It can bind to specific receptors on cell surfaces, modulating signal transduction pathways that lead to apoptosis in cancer cells.
  • Cell Membrane Disruption : Its structural components allow it to integrate into lipid membranes, disrupting their integrity.

Case Studies

  • Anticancer Activity Study : A study published in MDPI assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines (IC50 values ranged from 1.61 µg/mL to 23.30 mM). The presence of electron-donating groups significantly enhanced the anticancer activity of these compounds .
  • Antimicrobial Efficacy Study : Research demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics. The mechanism was attributed to their ability to penetrate bacterial membranes effectively.
  • Inflammation Modulation Study : A study highlighted the role of thiazole compounds in reducing inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .

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